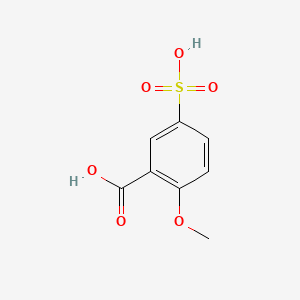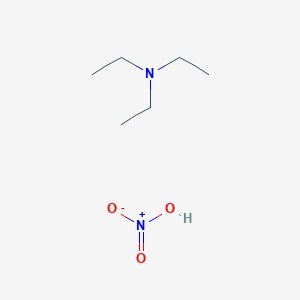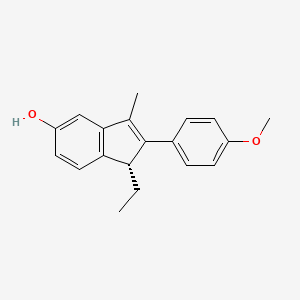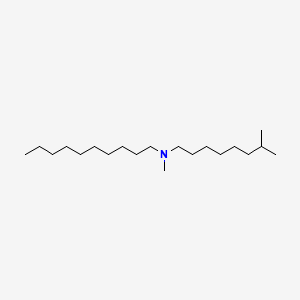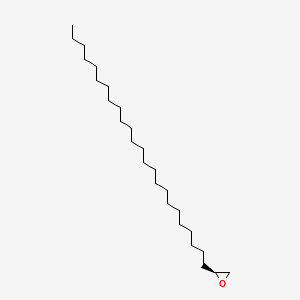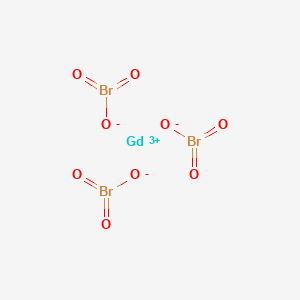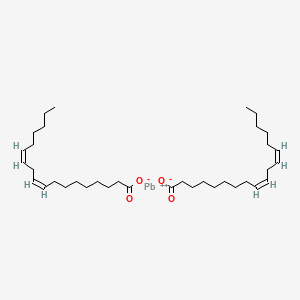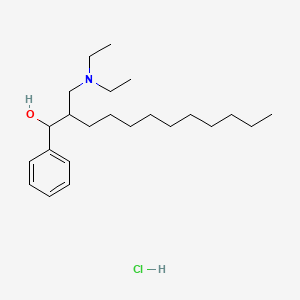
4-((Z)-Octadec-9-enyl)morpholinium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Z)-Octadec-9-enyl)morpholinium acetate is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound consists of a morpholinium cation with a long alkyl chain and an acetate anion. The presence of the morpholinium group imparts both amine and ether functionalities, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-Octadec-9-enyl)morpholinium acetate typically involves the reaction of morpholine with octadec-9-enyl bromide to form the corresponding morpholinium bromide. This intermediate is then treated with sodium acetate to yield the desired acetate salt. The reaction conditions generally involve:
Step 1: Reacting morpholine with octadec-9-enyl bromide in an organic solvent such as acetonitrile at elevated temperatures.
Step 2: Treating the resulting morpholinium bromide with sodium acetate in water or an organic solvent to exchange the bromide ion with the acetate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix morpholine and octadec-9-enyl bromide.
Purification: Employing techniques such as crystallization or distillation to purify the intermediate and final product.
Ion exchange: Utilizing ion-exchange resins to efficiently replace the bromide ion with the acetate ion.
化学反応の分析
Types of Reactions
4-((Z)-Octadec-9-enyl)morpholinium acetate can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated morpholinium salts.
Substitution: The acetate ion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Ion-exchange resins or salts like sodium chloride (NaCl) can facilitate the exchange of the acetate ion.
Major Products
Oxidation: Formation of octadec-9-enyl alcohol, octadec-9-enyl aldehyde, or octadec-9-enoic acid.
Reduction: Formation of saturated morpholinium salts.
Substitution: Formation of morpholinium salts with different anions.
科学的研究の応用
4-((Z)-Octadec-9-enyl)morpholinium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the dissolution of biopolymers like cellulose, facilitating the study of their properties and applications.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 4-((Z)-Octadec-9-enyl)morpholinium acetate involves its interaction with molecular targets through ionic and hydrogen bonding. The morpholinium cation can interact with negatively charged sites on biomolecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties. The acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in various environments.
類似化合物との比較
Similar Compounds
Morpholinium chloride: Similar structure but with a chloride anion instead of acetate.
N-methylmorpholinium acetate: Contains a methyl group instead of the long alkyl chain.
N-ethylmorpholinium acetate: Contains an ethyl group instead of the long alkyl chain.
Uniqueness
4-((Z)-Octadec-9-enyl)morpholinium acetate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic substrates. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
特性
CAS番号 |
84696-70-8 |
|---|---|
分子式 |
C24H47NO3 |
分子量 |
397.6 g/mol |
IUPAC名 |
acetic acid;4-[(Z)-octadec-9-enyl]morpholine |
InChI |
InChI=1S/C22H43NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h9-10H,2-8,11-22H2,1H3;1H3,(H,3,4)/b10-9-; |
InChIキー |
LYRKMUTVEOLDLG-KVVVOXFISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CCOCC1.CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN1CCOCC1.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


